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Compound of Interest

Compound Name: 6-Chloroisoquinolin-3-amine

CAS No.: 1204701-64-3

Cat. No.: B1423788 Get Quote

In the landscape of modern drug discovery and development, the isoquinoline scaffold is a

privileged structure, forming the core of numerous pharmacologically active agents. The

compound 6-Chloroisoquinolin-3-amine represents a key intermediate, offering versatile

handles for synthetic elaboration. A comprehensive understanding of its fundamental physical

properties is not merely an academic exercise; it is a critical prerequisite for its effective

utilization in medicinal chemistry programs. The accurate determination of properties such as

solubility, melting point, and pKa directly influences decisions in reaction setup, purification,

formulation, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion)

profiling.

This guide provides a technical overview of the essential physical properties of 6-
Chloroisoquinolin-3-amine. In the absence of extensive published experimental data for this

specific molecule, we will focus on its computed properties, provide field-proven, standardized

protocols for experimental determination, and discuss the causal relationships between these

properties and their impact on drug development workflows.

Part 1: Core Molecular and Computed Properties
A foundational characterization begins with the molecule's identity and its computationally

derived attributes. These values, sourced from comprehensive chemical databases, offer a

robust starting point for experimental design.[1]
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Molecular Identity
The unambiguous identification of 6-Chloroisoquinolin-3-amine is established by its structural

and chemical identifiers.

IUPAC Name: 6-chloroisoquinolin-3-amine[1]

CAS Number: 1204701-64-3[1]

Molecular Formula: C₉H₇ClN₂[1]

SMILES:C1=CC2=CN=C(C=C2C=C1Cl)N[1]

InChIKey:DNUVOMZZYSNDSU-UHFFFAOYSA-N[1]

Chemical Structure Diagram
The structural arrangement of atoms dictates the entirety of the molecule's chemical behavior

and physical properties.

Caption: 2D structure of 6-Chloroisoquinolin-3-amine.

Table of Computed Physical Properties
The following table summarizes key physical and chemical properties computed from the

molecule's structure. These serve as valuable estimations prior to experimental validation.
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Property Computed Value Source

Molecular Weight 178.62 g/mol PubChem[1]

Exact Mass 178.0297759 Da PubChem[1]

XLogP3-AA (Lipophilicity) 2.4 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Topological Polar Surface Area 38.9 Å² PubChem[2]

Rotatable Bond Count 0 PubChem[1]

Expert Insight: The computed XLogP3-AA value of 2.4 suggests moderate lipophilicity. This is a

crucial parameter in drug design, as it influences membrane permeability and potential off-

target binding. The presence of both hydrogen bond donors (the amine group) and acceptors

(the two nitrogen atoms) indicates the molecule's capacity to engage in specific interactions

with biological targets and influences its solubility in protic solvents.

Part 2: Experimental Determination of Core
Properties
While computed data provides a forecast, experimental determination is the gold standard for

chemical characterization. The following protocols are self-validating systems designed for

accuracy and reproducibility.

Workflow for Physical Property Characterization
A logical workflow ensures that data is collected efficiently and informs subsequent

experimental steps.

Caption: Logical workflow for the experimental characterization of a novel compound.

Melting Point Determination
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Causality: The melting point is a definitive indicator of purity. A sharp, narrow melting range

(typically < 2 °C) is characteristic of a pure crystalline solid. Impurities depress and broaden

this range. This property is also critical for assessing the solid-state stability of the compound.

Protocol: Digital Melting Point Apparatus

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small

amount (2-3 mm height) into a capillary tube sealed at one end.

Instrument Setup: Place the capillary tube into the heating block of a calibrated digital

melting point apparatus.

Ramp Rate: Set an initial rapid ramp rate (e.g., 10-20 °C/min) to find an approximate melting

range.

Precise Measurement: For a new sample, repeat the measurement with a fresh capillary. Set

the starting temperature to ~20 °C below the approximate melting point found in the previous

step and use a slow ramp rate (1-2 °C/min) to ensure thermal equilibrium.

Data Recording: Record the temperature at which the first liquid droplet appears (onset) and

the temperature at which the last solid crystal melts (clear point). This range is the melting

point.

Validation: Perform the measurement in triplicate to ensure reproducibility.

Aqueous Solubility Determination
Causality: Aqueous solubility is a paramount property for any potential drug candidate. It

directly impacts bioavailability, formulation strategies, and the design of in vitro biological

assays. Poor solubility can be a major hurdle in drug development.

Protocol: High-Performance Liquid Chromatography (HPLC)-Based Method

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in

a water-miscible organic solvent like DMSO (e.g., 10 mM).

Calibration Curve: Create a series of calibration standards by diluting the stock solution in

the mobile phase (e.g., acetonitrile/water) to concentrations spanning the expected solubility
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range. Inject these standards into an HPLC system and generate a calibration curve of peak

area versus concentration.

Equilibration: Add an excess of the solid compound to a phosphate-buffered saline (PBS)

solution at a physiologically relevant pH (e.g., 7.4).

Shaking Incubation: Agitate the suspension at a constant temperature (e.g., 25 °C) for a

sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

Sample Preparation: After incubation, filter the suspension through a 0.45 µm filter to remove

undissolved solid.

HPLC Analysis: Inject the clear filtrate into the HPLC system using the same method as the

calibration standards.

Concentration Determination: Using the peak area from the sample and the calibration

curve, determine the concentration of the dissolved compound. This concentration

represents the aqueous solubility.

pKa Determination
Causality: The pKa, or acid dissociation constant, defines the ionization state of a molecule at a

given pH. For 6-Chloroisoquinolin-3-amine, the basic nitrogen atoms will be protonated at

low pH. This property governs the compound's solubility, membrane permeability, and

interaction with biological targets, as the charge state of a molecule drastically alters its

behavior.

Protocol: UV-Metric Titration

This method is ideal for compounds with a chromophore, like isoquinolines, where the UV-Vis

spectrum changes upon ionization.

Instrument Setup: Use a spectrophotometer equipped with a temperature-controlled cuvette

holder and a pH probe.

Sample Preparation: Prepare a dilute solution of the compound in water or a co-solvent

system (e.g., water/methanol) if solubility is low.
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Titration: While recording the full UV-Vis spectrum, perform a stepwise titration by adding

small, precise aliquots of a strong acid (e.g., 0.1 M HCl) followed by a strong base (e.g., 0.1

M NaOH), measuring the pH after each addition.

Data Acquisition: Collect spectra at various pH values, covering a range of at least 2 pH units

above and below the expected pKa.

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH.

Plot absorbance at these wavelengths against pH. The resulting sigmoidal curve can be

fitted to the Henderson-Hasselbalch equation to determine the pKa value, which

corresponds to the inflection point of the curve.

Part 3: Safety and Handling
While specific toxicity data for 6-Chloroisoquinolin-3-amine is not widely available, it is

prudent to handle it with the care afforded to all novel chemical entities. Based on related

structures, general precautions should be observed. For example, related chloro-amino-aza-

aromatic compounds can be irritants.

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any

dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

This guide provides the foundational knowledge and practical methodologies required to fully

characterize the physical properties of 6-Chloroisoquinolin-3-amine. Adherence to these

protocols will ensure the generation of high-quality, reliable data, thereby accelerating research

and development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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